3-Bromophenyl isocyanate
Overview
Description
3-Bromophenyl isocyanate is a chemical compound with the formula C7H4BrNO . It has a molecular weight of 198.017 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromophenyl group (BrC6H4) and an isocyanate group (NCO). The InChI representation of its structure is InChI=1S/C7H4BrNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
.
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.586 g/mL at 25 °C and a boiling point of 220 °C . The refractive index n20/D is 1.5855 .
Scientific Research Applications
Synthesis and Chemical Reactions
3-Bromophenyl isocyanate plays a crucial role in various synthesis processes. It has been used in the synthesis of 1-substituted benzimidazoles through a reaction with primary amines under CuI catalysis, resulting in moderate to good yields. This process highlights its utility in producing heterocyclic compounds, which are significant in pharmaceuticals and agrochemicals (Lygin & Meijere, 2009). Another example is the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, a key intermediate in the antitumor agent sorafenib. This synthesis demonstrates the role of this compound in creating vital intermediates for medicinal chemistry (Yan Feng-mei & Liu He-qin, 2009).
Polymer Chemistry
In polymer science, this compound has been used to create optically active poly(phenyl isocyanate)s. These polymers exhibit significant properties like high specific rotation and helical conformation, which are valuable in the field of chiral materials and optoelectronics (Maeda & Okamoto, 1998).
Molecular Structures and Crystallography
In crystallography, the molecular structure of adducts formed from this compound has been studied to understand their geometrical features. This research contributes to the field of crystal engineering, essential for material science and pharmaceuticals (Newton, Kapecki, Baldwin, & Paul, 1967).
Modification and Functionalization
This compound is also involved in the modification of materials. For example, it has been used for the chemical modification of wool in dimethylformamide, enhancing the fabric's chemical resistance and reducing shrinkage, which is significant in the textile industry (Koenig, 1962).
Advanced Materials and Electrochemistry
In advanced materials, the utility of this compound extends to the improvement of lithium-ion batteries. Aromatic isocyanates, including this compound, have been used to reduce initial irreversible capacities and enhance cycleability in Li-ion batteries, demonstrating its potential in energy storage applications (Zhang, 2006).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVBCZQTXSHJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177703 | |
Record name | 3-Bromophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23138-55-8 | |
Record name | 3-Bromophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23138-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromophenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023138558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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